![molecular formula C18H23N5O B2354595 3-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2198912-04-6](/img/structure/B2354595.png)
3-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
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Description
The compound “3-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one” is a complex organic molecule that contains several functional groups and rings. It has a tetrahydroquinazoline ring, a piperidine ring, and a dihydropyrimidinone ring. The tetrahydroquinazoline and dihydropyrimidinone rings are heterocyclic rings, which means they contain atoms of at least two different elements. These types of compounds often exhibit interesting biological activities .
Scientific Research Applications
Synthetic Approaches and Chemical Studies
Synthetic Routes and Characterization : Research has been conducted on the synthesis and characterization of compounds with bridgehead nitrogen atoms, such as derivatives of hexahydropyrido [2,1‐c][1,4]oxazin‐4(3H)‐ones, which involve reactions of sodio derivatives with ethyl chloroacetate. NMR spectroscopy was used to assign configurations and conformations, indicating the structural diversity accessible within this chemical space (Cahill & Crabb, 1972).
Pharmacological Applications : Compounds containing the tetrahydroquinazoline and dihydropyrimidinone motifs have been explored for their antihypertensive properties. Notably, piperidine derivatives incorporating these ring systems showed significant hypotension effects in hypertensive rat models, highlighting their potential as antihypertensive agents (Takai et al., 1986).
Material Science and Luminescent Properties : Studies on naphthalimides with piperazine substituents reveal interesting luminescent properties and photo-induced electron transfer, suggesting applications in material science and as fluorescent probes (Gan et al., 2003).
properties
IUPAC Name |
3-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c24-17-5-8-19-13-23(17)11-14-6-9-22(10-7-14)18-15-3-1-2-4-16(15)20-12-21-18/h5,8,12-14H,1-4,6-7,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJAMDDPROBTPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)CN4C=NC=CC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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